molecular formula C17H31NO2 B8567497 16-Cyanohexadecanoic acid CAS No. 151276-58-3

16-Cyanohexadecanoic acid

Cat. No. B8567497
CAS RN: 151276-58-3
M. Wt: 281.4 g/mol
InChI Key: GWQPZRVGTYDCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Cyanohexadecanoic acid is a useful research compound. Its molecular formula is C17H31NO2 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 16-Cyanohexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Cyanohexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

151276-58-3

Product Name

16-Cyanohexadecanoic acid

Molecular Formula

C17H31NO2

Molecular Weight

281.4 g/mol

IUPAC Name

16-cyanohexadecanoic acid

InChI

InChI=1S/C17H31NO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-15H2,(H,19,20)

InChI Key

GWQPZRVGTYDCOY-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC#N)CCCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The methyl ester of 16-paratoluenesulfonyloxy-hexadecanoic acid (600 mg) was dissolved in dimethylsulfoxide (DMSO). Sodium cyanide (250 mg) was added to the solution, and the mixture was stirred at 80° C. for 5 hours. After the reaction mixture was cooled, it was distributed into diethyl ether and water. The diethyl ether layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester of 16-cyanohexadecanoic acid (370 mg). The product was dissolved in a mixed solvent of ethanol-water (1:1), and lithium hydroxide (180 mg) was added to the solution. The mixture was stirred at 80° C. for 30 minutes. The reaction mixture was cooled and ethanol was removed by distillation and extracted with ethyl acetate which had been adjusted to a weak acidic range of pH by adding citric acid. The ethyl acetate layer was dried and concentrated to give 16-cyanohexadecanoic acid (316 mg).
[Compound]
Name
methyl ester
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0 (± 1) mol
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reactant
Reaction Step One
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16-paratoluenesulfonyloxy-hexadecanoic acid
Quantity
600 mg
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
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250 mg
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 16-bromohexadecanoic acid (16.61 g, 49.5 mmol), DMSO (150 ml), NaCN (12.5 g, 255 mmol), and NaI (1.92 g, 12.8 mmol) was stirred at 120° C. for 20 h. The mixture was allowed to cool to room temperature, and was then poured into a stirred mixture of water (1.7 l) and concentrated HCl (30 ml). Rinsing with water (100 ml). The resulting suspension was stirred at room temperature overnight. The product was filtered and washed with water (2×100 ml), and the solid was recrystallized twice from MeCN (90 ml and 50 ml). 10.1 g (72%) of 16-cyanohexadecanoic acid was obtained.
Quantity
16.61 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 L
Type
solvent
Reaction Step Two

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